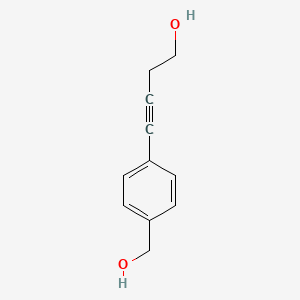
Benzenemethanol, 4-(4-hydroxy-1-butynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 4-(4-hydroxy-1-butynyl)- is an organic compound with the molecular formula C11H12O2 It is a derivative of benzenemethanol, featuring a hydroxy group and a butynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-(4-hydroxy-1-butynyl)- typically involves the reaction of benzenemethanol with 4-hydroxy-1-butyne under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of Benzenemethanol, 4-(4-hydroxy-1-butynyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-(4-hydroxy-1-butynyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The butynyl group can be reduced to a butenyl or butyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles, such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), are used in substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of butenyl or butyl derivatives.
Substitution: Formation of substituted benzenemethanol derivatives.
Scientific Research Applications
Benzenemethanol, 4-(4-hydroxy-1-butynyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-(4-hydroxy-1-butynyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and butynyl groups play crucial roles in its reactivity and interactions. For example, the hydroxy group can form hydrogen bonds with biological molecules, while the butynyl group can participate in covalent bonding with target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 4-hydroxy-: Similar structure but lacks the butynyl group.
Benzenemethanol, 4-(4-hydroxy-1-butyl)-: Similar structure but with a butyl group instead of a butynyl group.
Uniqueness
Benzenemethanol, 4-(4-hydroxy-1-butynyl)- is unique due to the presence of both hydroxy and butynyl groups, which confer distinct chemical and biological properties. The butynyl group, in particular, introduces additional reactivity and potential for forming covalent bonds with target molecules, making it a valuable compound for various applications.
Properties
CAS No. |
830329-18-5 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]but-3-yn-1-ol |
InChI |
InChI=1S/C11H12O2/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,12-13H,2,8-9H2 |
InChI Key |
MGLXKTCWWFTNGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















